molecular formula C11H19NO4 B8215952 O1-tert-butyl O3-methyl (2S,3R)-2-methylazetidine-1,3-dicarboxylate CAS No. 2231666-35-4

O1-tert-butyl O3-methyl (2S,3R)-2-methylazetidine-1,3-dicarboxylate

Cat. No.: B8215952
CAS No.: 2231666-35-4
M. Wt: 229.27 g/mol
InChI Key: XCIXLYKMSJVCGF-JGVFFNPUSA-N
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Description

O1-tert-butyl O3-methyl (2S,3R)-2-methylazetidine-1,3-dicarboxylate is a synthetic organic compound characterized by its unique azetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-tert-butyl O3-methyl (2S,3R)-2-methylazetidine-1,3-dicarboxylate typically involves the following steps:

  • Formation of the Azetidine Ring: : The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF).

  • Introduction of the tert-Butyl and Methyl Groups: : The tert-butyl and methyl groups are introduced through esterification reactions. The tert-butyl group can be added using tert-butyl chloroformate in the presence of a base like triethylamine. The methyl group is typically introduced using methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

O1-tert-butyl O3-methyl (2S,3R)-2-methylazetidine-1,3-dicarboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ester groups to alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, ethers.

Scientific Research Applications

O1-tert-butyl O3-methyl (2S,3R)-2-methylazetidine-1,3-dicarboxylate has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Explored as a potential drug candidate due to its unique structural features, which may confer specific biological activities.

  • Industry: : Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which O1-tert-butyl O3-methyl (2S,3R)-2-methylazetidine-1,3-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring structure can influence the compound’s binding affinity and specificity, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    O1-tert-butyl O3-methyl cis-2-phenylpyrrolidine-1,3-dicarboxylate: Similar in structure but with a pyrrolidine ring instead of an azetidine ring.

    tert-Butyl 3-methylazetidine-1-carboxylate: Lacks the second ester group, making it less complex.

Uniqueness

O1-tert-butyl O3-methyl (2S,3R)-2-methylazetidine-1,3-dicarboxylate is unique due to its specific stereochemistry and the presence of both tert-butyl and methyl ester groups. This combination of features can confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (2S,3R)-2-methylazetidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-8(9(13)15-5)6-12(7)10(14)16-11(2,3)4/h7-8H,6H2,1-5H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIXLYKMSJVCGF-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CN1C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401122487
Record name 1,3-Azetidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) 3-methyl ester, (2S,3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401122487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2231666-35-4
Record name 1,3-Azetidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) 3-methyl ester, (2S,3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2231666-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Azetidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) 3-methyl ester, (2S,3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401122487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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